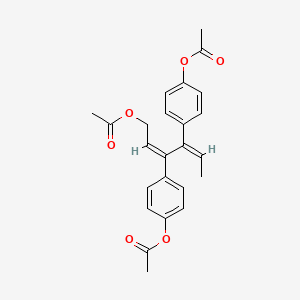
1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” is a complex organic compound that features multiple acetoxy groups and a hexa-2,4-dien-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” typically involves multi-step organic reactions. A common approach might include:
Formation of the hexa-2,4-dien-1-ol backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of acetoxy groups: The acetoxy groups can be introduced via acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, solvent choice, and reaction time would be carefully controlled.
Scalability: The synthesis would be scaled up using batch or continuous flow reactors to meet industrial demand.
化学反应分析
Types of Reactions
“1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce diols.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism by which “1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
Gene expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
Similar Compounds
1-O-Acetyl-3,4-bis-(4-hydroxyphenyl)-hexa-2,4-dien-1-ol: Similar structure but with hydroxy groups instead of acetoxy groups.
1-O-Acetyl-3,4-bis-(4-methoxyphenyl)-hexa-2,4-dien-1-ol: Similar structure but with methoxy groups instead of acetoxy groups.
Uniqueness
“1-O-Acetyl-3,4-bis-(4-acetoxyphenyl)-hexa-2,4-dien-1-ol” is unique due to its specific combination of acetoxy groups and the hexa-2,4-dien-1-ol backbone, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
[(2Z,4Z)-3,4-bis(4-acetyloxyphenyl)hexa-2,4-dienyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-5-23(19-6-10-21(11-7-19)29-17(3)26)24(14-15-28-16(2)25)20-8-12-22(13-9-20)30-18(4)27/h5-14H,15H2,1-4H3/b23-5-,24-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMLDOABYANMNR-LRFLAKLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CCOC(=O)C)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C1=CC=C(C=C1)OC(=O)C)\C(=C/COC(=O)C)\C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
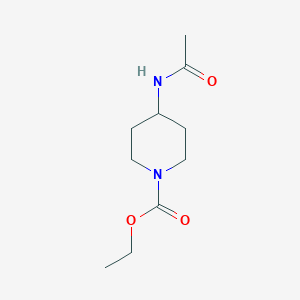
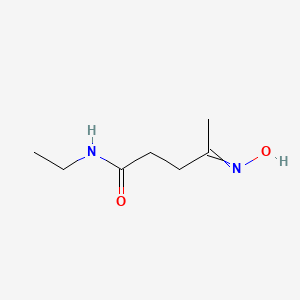
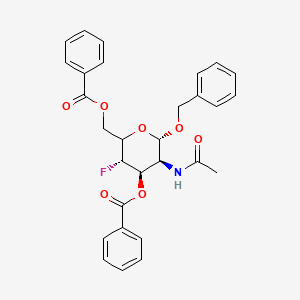

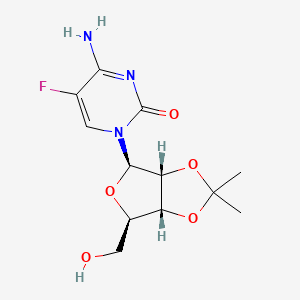
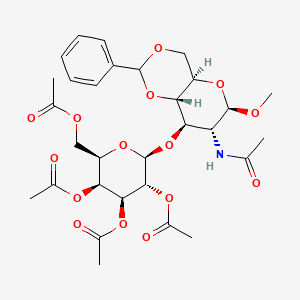


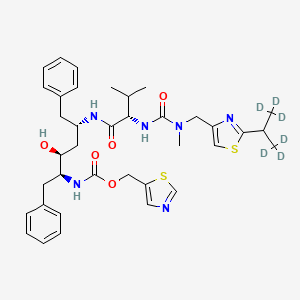
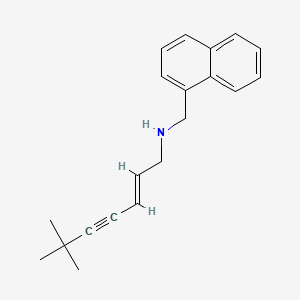
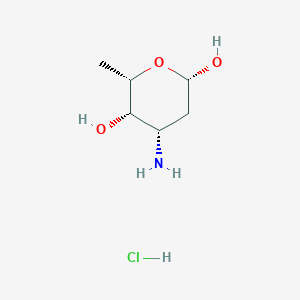
![Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B1140327.png)
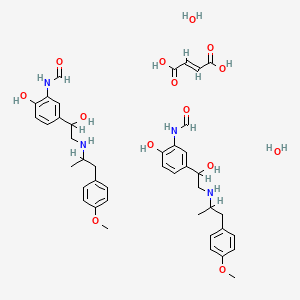
![[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1140330.png)
